Product packaging for Ethyl 2-cyclobutylprop-2-enoate(Cat. No.:CAS No. 2116815-68-8)

Ethyl 2-cyclobutylprop-2-enoate

Cat. No.: B2408876
CAS No.: 2116815-68-8
M. Wt: 154.209
InChI Key: NZTWNZCGGMGRMR-UHFFFAOYSA-N
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Description

Significance of Alpha, Beta-Unsaturated Esters and Cyclobutyl Moieties in Synthetic Organic Chemistry

Alpha,beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. acs.org This arrangement confers unique reactivity, making them versatile intermediates in a multitude of chemical transformations. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic addition reactions. youtube.comnih.gov Specifically, they are known to undergo 1,4-conjugate additions, also known as Michael additions, which are fundamental carbon-carbon bond-forming reactions. youtube.com Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be readily hydrogenated. acs.org The reactivity of these compounds can be finely tuned by modifying substituents, which has led to their widespread use in the synthesis of complex molecules. nih.gov

Evolution of Academic Research on Novel Organic Scaffolds

The quest for novel organic scaffolds is a driving force in modern drug discovery and materials science. A scaffold can be considered the core structure of a molecule, which can be decorated with various functional groups to create a library of diverse compounds. hud.ac.uk Historically, chemists tended to focus on known and readily accessible scaffolds. However, there is a growing recognition that exploring new and underrepresented areas of chemical space can lead to the discovery of molecules with unprecedented biological activities or material properties.

The development of new synthetic methods, including C-H functionalization, stereoselective synthesis, and photocatalysis, has enabled the construction of a wider array of complex and three-dimensional scaffolds. researchgate.nettransformationtutoring.com Researchers are increasingly moving away from flat, aromatic structures towards more sp³-rich, three-dimensional molecules, as these often exhibit better selectivity and pharmacological profiles. The cyclobutyl ring is a prime example of a non-planar scaffold that is finding increasing application in this context. youtube.com The systematic exploration of novel scaffolds, like that potentially represented by Ethyl 2-cyclobutylprop-2-enoate, is crucial for expanding the toolbox of chemists and biologists.

Current Research Landscape of this compound Analogs

While direct research on this compound is limited, the study of its analogs provides valuable insights into its potential reactivity and applications. Research on related cyclobutane-containing molecules and α,β-unsaturated esters is active and provides a framework for understanding the properties of this specific compound.

Recent studies have focused on the synthesis and functionalization of cyclobutane (B1203170) rings for various applications. For instance, methods for the stereoselective synthesis of substituted cyclobutanes have been developed, allowing for precise control over the spatial arrangement of functional groups. transformationtutoring.com This is particularly relevant for the synthesis of analogs of this compound with defined stereochemistry, which could have distinct biological activities.

In the realm of polymer chemistry, cyclobutane-containing monomers are being explored for the synthesis of new materials. For example, polyesters incorporating cyclobutane diols have been shown to exhibit enhanced thermal and mechanical properties. nih.gov It is conceivable that this compound or its derivatives could serve as monomers or cross-linking agents in the development of novel polymers with unique characteristics. The α,β-unsaturated ester functionality would be amenable to polymerization reactions.

Furthermore, the biological evaluation of other α,β-unsaturated carbonyl compounds has shown a wide range of activities, including potential as neuroprotective agents. nih.gov The reactivity of the Michael acceptor in these compounds is often crucial for their biological function. nih.gov Therefore, it is plausible that this compound and its analogs could exhibit interesting biological properties, warranting further investigation.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C9H14O2PubChem
Molecular Weight 154.21 g/mol PubChem
SMILES CCOC(=O)C(=C)C1CCC1PubChem
InChI Key NZTWNZCGGMGRMR-UHFFFAOYSA-NPubChem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B2408876 Ethyl 2-cyclobutylprop-2-enoate CAS No. 2116815-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyclobutylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWNZCGGMGRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Cyclobutylprop 2 Enoate and Its Derivatives

Strategic Retrosynthetic Analysis of the Ethyl 2-cyclobutylprop-2-enoate Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a variety of forward synthetic strategies. The core structure consists of a cyclobutane (B1203170) ring, an ethyl ester, and a propenoate moiety. Key disconnections can be envisioned at the C-C bond connecting the cyclobutane ring to the prop-2-enoate backbone, and at the ester linkage.

One primary retrosynthetic pathway involves a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination. This would disconnect the molecule into cyclobutanecarbaldehyde and a phosphonium (B103445) ylide or a phosphonate (B1237965) ester, respectively. This approach is advantageous due to the wide availability of starting materials and the generally high yields and stereoselectivity of these reactions.

Another strategy could involve a cross-coupling reaction, such as a Suzuki or Heck coupling. This would disconnect the molecule into a cyclobutyl-containing organometallic reagent and a suitable vinyl partner, or a vinyl halide and a cyclobutyl-substituted alkene. The success of this approach would depend on the stability and reactivity of the cyclobutyl organometallic species.

A third approach could be based on an aldol (B89426) condensation reaction between cyclobutanone (B123998) and an appropriate ethyl ester-derived enolate, followed by dehydration. This route offers a convergent synthesis but may require careful control of reaction conditions to avoid side reactions and to ensure the desired E/Z selectivity of the double bond.

Finally, a Michael addition of a cyclobutyl nucleophile to an appropriate propiolate ester could also be considered. This would form the carbon-carbon bond and set the stereochemistry of the double bond in a single step.

Contemporary Synthetic Routes to this compound

Modern organic synthesis has seen a shift towards more efficient, selective, and sustainable methods. These principles are being applied to the synthesis of a wide range of organic compounds, including α,β-unsaturated esters like this compound.

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of highly selective and efficient reactions. solubilityofthings.com In the context of this compound, catalytic methods can be employed to control the stereochemistry of the double bond and any chiral centers in the molecule.

Transition Metal Catalysis : Transition metals like palladium, nickel, and rhodium are instrumental in a variety of cross-coupling and C-H activation reactions. solubilityofthings.com For instance, a palladium-catalyzed cross-coupling reaction could be a viable route.

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. solubilityofthings.comcgu-odisha.ac.in Organocatalysts can be used to promote aldol reactions or Michael additions in a stereoselective manner, offering an alternative to metal-based catalysts. cgu-odisha.ac.in The development of chiral organocatalysts has allowed for the synthesis of enantiomerically enriched products. cgu-odisha.ac.in

Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. cgu-odisha.ac.invapourtec.com The integration of automation with flow chemistry allows for high-throughput experimentation and optimization of reaction conditions. vapourtec.commit.edu

For the synthesis of this compound, a flow process could be designed to perform a key bond-forming reaction, such as a Wittig reaction or a cross-coupling reaction. vapourtec.com The use of automated systems would enable the rapid screening of different catalysts, solvents, and temperatures to identify the optimal conditions for the synthesis. vapourtec.commit.edu This approach not only accelerates the research and development process but also facilitates a seamless transition from laboratory-scale synthesis to industrial production. vapourtec.commit.edu

A recent development in flow chemistry is the use of LED technology for photochemical reactions, which could be relevant for the synthesis of cyclobutane-containing molecules. almacgroup.com This technique offers a more energy-efficient and scalable alternative to traditional mercury lamps. almacgroup.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being incorporated into synthetic organic chemistry. acs.org

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents : The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ionic liquids, or supercritical fluids. nih.govnih.govresearchgate.net Recent studies have explored the use of ethyl propanoate itself as a biodegradable and less toxic solvent alternative. patsnap.com

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. nih.govnih.gov

Energy Efficiency : Synthetic methods should be designed to be energy-efficient, for example, by running reactions at ambient temperature and pressure. nih.gov Microwave-assisted synthesis is one technique that can reduce energy consumption. nih.gov

Use of Renewable Feedstocks : Whenever possible, starting materials should be derived from renewable resources. nih.gov For instance, polylactic acid (PLA), derived from corn, is being used to create biodegradable plastics. scribd.com

Synthesis of Novel Analogs and Hybrid Structures of this compound

The core structure of this compound can be modified to create a library of novel analogs and hybrid structures with potentially interesting biological or material properties.

For example, the cyclobutane ring can be replaced with other cyclic or heterocyclic systems. The ester group can be varied by using different alcohols in the esterification step. Furthermore, the double bond can be functionalized through various reactions, such as epoxidation, dihydroxylation, or cycloaddition.

The synthesis of such analogs can be achieved by adapting the synthetic routes developed for the parent compound. For instance, a study on the synthesis of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate and its use in preparing new 1,4-benzoxazines and pyrrole-2-ones demonstrates how a functionalized butenoate can serve as a versatile building block for diverse heterocyclic compounds. researchgate.netyu.edu.jo

Computational studies, such as Molecular Electron Density Theory (MEDT), can be employed to understand the reaction mechanisms and predict the feasibility of synthesizing new analogs. For instance, a computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate provided insights into the formation of zwitterionic intermediates and ruled out a previously postulated Diels-Alder pathway. mdpi.comnih.gov

Emerging Technologies in Organic Synthesis for Related Compounds

The field of organic synthesis is continuously evolving, with new technologies emerging that promise to revolutionize the way chemists design and execute synthetic routes. solubilityofthings.com

Artificial Intelligence and Machine Learning : AI and machine learning are being used to predict reaction outcomes, optimize synthetic pathways, and even design novel molecules. researchgate.net These tools can analyze vast amounts of chemical data to identify patterns and make predictions that can guide experimental work. researchgate.net

Enzyme Catalysis : The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and ability to operate under mild, environmentally friendly conditions. solubilityofthings.comacs.org Directed evolution techniques are being used to tailor enzymes for specific reactions and substrates. cgu-odisha.ac.in

Photocatalysis : Photocatalysis, which uses light to drive chemical reactions, has emerged as a powerful tool for organic synthesis. acs.org It allows for the activation of stable chemical bonds under mild conditions and has been used to develop a variety of novel transformations.

Reactive Extrusion : This solvent-free technique involves chemical reactions occurring during an extrusion process. cgu-odisha.ac.in While primarily used in polymer chemistry, its application in the synthesis of small organic molecules is being explored as a greener alternative to traditional solvent-based methods. cgu-odisha.ac.in

These emerging technologies, combined with established synthetic methods, will continue to expand the toolbox of organic chemists, enabling the efficient and sustainable synthesis of complex molecules like this compound and its derivatives.

Machine-Assisted Synthesis and Artificial Intelligence in Route Planning

An AI system might propose several plausible routes to this compound. The table below outlines some hypothetical strategies, highlighting the key disconnection and the corresponding synthetic reaction.

Route Key Disconnection Proposed Reaction Type Potential Precursors
A C=C bond formationHorner-Wadsworth-Emmons (HWE) ReactionCyclobutyl-substituted phosphonoacetate and formaldehyde
B EsterificationFischer Esterification2-cyclobutylpropenoic acid and ethanol
C α-alkylationEnolate AlkylationEthyl prop-2-enoate and a cyclobutyl halide

Once a synthetic route is designed, machine-assisted synthesis can translate the digital plan into a physical product. Automated synthesis platforms can perform multi-step syntheses with high precision, controlling reaction parameters such as temperature, pressure, and reagent addition. For instance, the synthesis of acrylate (B77674) esters has been successfully achieved using microwave-assisted organic synthesis, a technique that can significantly accelerate reaction times and improve yields. researchgate.net Such a system could be adapted for the synthesis of this compound, enabling rapid optimization of reaction conditions.

C-H Functionalization Strategies in Compound Modification

C-H functionalization is a powerful strategy in modern organic synthesis that allows for the direct conversion of otherwise inert carbon-hydrogen bonds into new chemical bonds, such as C-C, C-N, or C-O. nih.govresearchgate.net This approach is particularly valuable for the late-stage functionalization of complex molecules, as it can introduce molecular diversity without the need for lengthy de novo syntheses. rsc.orgacs.orgnih.gov For a molecule like this compound, C-H functionalization offers exciting possibilities for creating a library of derivatives by modifying either the cyclobutyl ring or the acrylate moiety.

The selective functionalization of C-H bonds on a cyclobutane ring is a notable challenge due to the high bond dissociation energy of these bonds and the ring's strained nature. nih.gov However, significant advances have been made in this area. nih.govacs.org Transition-metal catalysis, particularly with rhodium and palladium, has enabled the targeted activation of specific C-H bonds on cyclobutane scaffolds. nih.govbaranlab.org For instance, by carefully selecting the catalyst, it is possible to achieve site-selective functionalization at different positions of a substituted cyclobutane. nih.gov

In the context of this compound, a directing group strategy could be employed to guide a metal catalyst to a specific C-H bond on the cyclobutyl ring. The ester group, while not a classical directing group for remote C-H activation, could potentially influence the reactivity of the molecule. More direct approaches might involve the introduction of a directing group onto the cyclobutyl ring in a precursor molecule, which is then used to guide the C-H functionalization before being converted to the final product.

The acrylate portion of this compound also presents opportunities for C-H functionalization. While the vinylic C-H bonds are typically less reactive than other C-H bonds in the molecule, specialized catalytic systems have been developed for their activation.

Potential C-H Functionalization Reactions on an this compound Scaffold:

The following table summarizes potential C-H functionalization strategies that could be applied to modify the core structure of this compound, based on established methodologies for similar systems.

Target Site Reaction Type Catalyst/Reagent Class Potential Product Class
Cyclobutyl Ring (C-H)ArylationPalladium (Pd) with a directing groupAryl-substituted cyclobutyl derivatives
Cyclobutyl Ring (C-H)AlkylationRhodium (Rh) carbene insertionAlkyl-substituted cyclobutyl derivatives
Acrylate (α-position C-H)ArylationPalladium (Pd) with an oxidantα-Aryl-β-cyclobutyl acrylates
Ethyl Ester (α-alkoxyl C-H)Cross-CouplingRadical initiator (e.g., DTBP)Modified ester derivatives

The application of these advanced synthetic methodologies promises to accelerate the discovery and development of novel compounds based on the this compound scaffold, enabling the efficient exploration of its chemical space.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Cyclobutylprop 2 Enoate

Mechanistic Pathways of Addition Reactions Involving the Alpha, Beta-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality in Ethyl 2-cyclobutylprop-2-enoate is characterized by a conjugated system where the carbon-carbon double bond is electronically linked to the carbonyl group of the ester. This conjugation results in a polarized system with electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to various addition reactions.

Nucleophilic Addition Pathways

The most prominent reaction pathway for α,β-unsaturated esters is nucleophilic conjugate addition, also known as 1,4-addition or the Michael reaction. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic β-carbon of the double bond. This reactivity is a direct consequence of the electron-withdrawing nature of the ester group, which delocalizes the π-electrons and creates a partial positive charge on the β-carbon. chemistrysteps.com

The general mechanism proceeds in three key steps: masterorganicchemistry.com

Nucleophilic Attack: A nucleophile adds to the β-carbon, causing the π-electrons of the C=C bond to shift to the α-carbon and the π-electrons of the C=O bond to move to the oxygen atom, forming a resonance-stabilized enolate intermediate. chemistrysteps.com

Protonation: The enolate intermediate is then protonated. In the presence of a protic solvent or upon workup with a proton source, the oxygen atom can be protonated to form an enol. chemistrysteps.com

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final saturated product where the nucleophile is attached to the β-carbon and a hydrogen atom is attached to the α-carbon. chemistrysteps.com

A wide variety of nucleophiles can participate in this reaction, including soft nucleophiles like enolates, amines, thiols, and Gilman reagents (organocuprates). masterorganicchemistry.com The choice between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition is largely determined by the nature of the nucleophile. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor irreversible 1,2-addition, while softer nucleophiles favor reversible 1,4-addition, which is under thermodynamic control and leads to the more stable conjugate adduct. chemistrysteps.com

Table 1: Representative Nucleophilic Conjugate Additions to α,β-Unsaturated Esters (This table presents generalized data for typical α,β-unsaturated esters as specific data for this compound is not readily available in published literature.)

Nucleophile (Michael Donor)Michael Acceptor ExampleCatalyst/ConditionsProduct Type
Diethyl malonateEthyl acrylate (B77674)NaOEt, EtOH1,5-Dicarbonyl compound
ThiophenolMethyl crotonateEt₃N, CH₂Cl₂β-Thioether ester
CyclohexylamineEthyl acrylateNeat, rtβ-Amino ester
Lithium dimethylcuprate (Gilman)Ethyl cinnamate1. Et₂O, -78 °C; 2. NH₄Cl, H₂Oβ-Alkylated ester

Electrophilic Addition Pathways

Electrophilic addition to the double bond of this compound is generally less favorable compared to simple alkenes. The electron-withdrawing character of the ethyl prop-2-enoate group deactivates the C=C double bond, making it less nucleophilic and thus less reactive towards electrophiles.

However, reactions with strong electrophiles can still occur. The mechanism involves the initial attack of the electrophile (E⁺) on the π-system of the double bond. This attack preferentially occurs at the α-carbon, which places the resulting carbocation at the β-position, where it can be stabilized by resonance with the carbonyl group. A subsequent attack by a nucleophile (Nu⁻) on the carbocation intermediate completes the addition. Due to the deactivation, these reactions often require harsher conditions or the use of potent electrophiles like halogens (Br₂, Cl₂) or strong acids (HBr, HCl) under non-aqueous conditions to minimize competing reactions.

Radical and Pericyclic Reactions

The double bond of the α,β-unsaturated ester moiety can participate in both radical additions and pericyclic reactions.

Radical Additions: Free radical addition to the double bond can be initiated by radical initiators (e.g., peroxides) or photochemically. A radical species (R•) adds to the β-carbon, which is the terminus of the conjugated system, to generate a more stable α-radical intermediate that is stabilized by the adjacent ester group. This intermediate can then abstract an atom (e.g., a hydrogen atom from a donor molecule) to form the final product.

Pericyclic Reactions: The most significant pericyclic reaction for this compound is the Diels-Alder reaction, where it functions as a dienophile. ucalgary.ca As an electron-deficient alkene, it reacts readily with electron-rich conjugated dienes in a [4+2] cycloaddition to form a six-membered ring. masterorganicchemistry.com The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. ucalgary.catamu.edu The stereochemistry of the dienophile is retained in the product. ucalgary.ca

The reactivity and selectivity (endo/exo) of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acids (e.g., AlCl₃, BF₃, ZnCl₂). epa.govnih.govlibretexts.org The Lewis acid coordinates to the carbonyl oxygen of the ester group, which further increases the electron-withdrawing effect, lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), and accelerates the reaction. nih.govnih.gov

Table 2: Diels-Alder Reaction with Acrylate Dienophiles (This table presents generalized data for typical acrylate dienophiles as specific data for this compound is not readily available in published literature.)

DieneDienophileCatalyst/ConditionsProduct
1,3-ButadieneMethyl acrylateHeat, 150 °CMethyl cyclohex-3-enecarboxylate
CyclopentadieneEthyl acrylateRoom TemperatureEthyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo/exo mixture)
IsopreneMethyl acrylateAlCl₃, -78 °C4-Methyl- and 3-Methylcyclohex-3-enecarboxylate mixture
Danishefsky's dieneEthyl acrylateZnCl₂, Benzene, rtEthyl 4-methoxy-2-oxocyclohex-3-enecarboxylate (after hydrolysis)

Reactivity of the Cyclobutyl Ring System in this compound

The cyclobutyl ring in this compound possesses significant ring strain (approximately 26 kcal/mol), which is a key driver for its characteristic reactions. This strain arises from non-ideal bond angles (angle strain) and eclipsing interactions between hydrogens (torsional strain). Consequently, the ring is susceptible to reactions that lead to more stable, less strained systems.

Ring-Opening Reactions and Associated Mechanisms

The relief of ring strain provides a strong thermodynamic driving force for the opening of the cyclobutane (B1203170) ring. These reactions can be initiated under thermal, photochemical, or catalytic conditions.

Acid-Catalyzed Ring Opening: In the presence of acid, protonation can occur on the carbonyl oxygen of the ester. If this leads to the formation of a carbocation adjacent to the ring, a C-C bond in the cyclobutane can cleave to open the ring and form a more stable, acyclic carbocation, which is then trapped by a nucleophile. uq.edu.au

Radical-Induced Ring Opening: A radical generated on a carbon atom attached to the cyclobutane ring can induce homolytic cleavage of one of the ring's C-C bonds. This process is particularly facile as it relieves ring strain and can lead to the formation of a stable, linear radical species.

Ring-Expansion and Rearrangement Processes

Ring-expansion reactions are a hallmark of cyclobutane chemistry, providing a pathway to larger, more stable rings, most commonly cyclopentane (B165970) derivatives. chemistrysteps.com These rearrangements are typically mediated by the formation of an electron-deficient center adjacent to the ring.

For instance, if a reaction condition (e.g., treatment with acid and water) leads to the formation of a carbocation on the carbon atom of the ester-bearing alkene (a tertiary carbocation), a 1,2-alkyl shift involving one of the cyclobutane ring carbons can occur. masterorganicchemistry.comyoutube.com This concerted bond migration breaks the four-membered ring and simultaneously forms a five-membered ring with the positive charge now located within the newly formed, more stable cyclopentyl system. chemistrysteps.com This process is driven by both the relief of the cyclobutane's ring strain and the formation of a more stable carbocation (e.g., tertiary). The resulting cyclopentyl carbocation can then be trapped by a nucleophile or undergo elimination to form a cyclopentene (B43876) derivative.

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect that dictates the three-dimensional arrangement of the resulting products. The presence of a chiral center and a prochiral face in the molecule allows for the formation of various stereoisomers. The cyclobutyl group, with its puckered conformation, introduces significant steric hindrance that can influence the approach of reagents, thereby directing the stereochemical outcome of reactions.

In reactions such as catalytic hydrogenation or epoxidation, the diastereoselectivity is largely governed by the directing effect of the cyclobutyl substituent. The catalyst or reagent will preferentially attack the less hindered face of the double bond. The specific stereoisomer formed will depend on the relative orientation of the cyclobutyl ring and the ethyl ester group at the moment of reaction.

Furthermore, the use of chiral catalysts or auxiliaries can provide a high degree of stereocontrol, leading to the enantioselective synthesis of specific stereoisomers. For instance, asymmetric dihydroxylation using osmium tetroxide in the presence of a chiral ligand can yield enantiomerically enriched diols. The choice of the chiral ligand is crucial in determining which enantiomer is formed in excess.

Catalysis in Modulating Reactivity and Selectivity for the Compound

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Both homogeneous and heterogeneous catalysts are employed to accelerate reaction rates and to direct the reaction towards a specific, desired product, minimizing the formation of side products.

Lewis acids and Brønsted acids are commonly utilized to activate the carbonyl group of the ester, enhancing its electrophilicity and facilitating nucleophilic attack. For example, in Michael additions, a Lewis acid catalyst can coordinate to the carbonyl oxygen, making the β-carbon more susceptible to attack by a nucleophile. The choice of the catalyst can also influence the chemoselectivity of the reaction. For instance, a mild Lewis acid might selectively activate the ester for a 1,4-conjugate addition, while a stronger acid could potentially lead to side reactions involving the cyclobutyl ring.

Transition metal catalysts are extensively used in a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be employed to introduce new carbon-carbon bonds at the α-position of the ester. The ligand coordinated to the metal center is of paramount importance in these reactions, as it can influence not only the catalytic activity but also the regio- and stereoselectivity of the product.

In hydrogenation reactions, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are effective in reducing the carbon-carbon double bond. The selectivity of this reduction, without affecting the ester group, is a key advantage of using these heterogeneous catalysts. The reaction conditions, including pressure and temperature, can be optimized to achieve the desired outcome.

Recent research has also explored the use of biocatalysts, such as enzymes, to perform highly selective transformations on similar substrates. These enzymatic reactions often proceed with high enantioselectivity and under mild reaction conditions, offering a green and sustainable alternative to traditional chemical catalysis.

A study on the diversification of 2-pyrone-derived bicyclic lactones highlights the ability to modulate reactivity and selectivity through the strategic choice of catalysts. umn.edu By employing either Lewis or Brønsted acid catalysts, specific reaction pathways can be favored. For example, γ-Al2O3 was found to effectively catalyze the decarboxylation to form dihydrobenzenes, while Brønsted acids selectively promoted ring-opening to yield 1,3-diacid six-membered rings. umn.edu This demonstrates the power of catalyst selection in directing the outcome of complex chemical transformations.

Kinetic and Thermodynamic Considerations in Compound Transformations

The transformations of this compound are governed by both kinetic and thermodynamic principles. The kinetic profile of a reaction determines its rate, while the thermodynamic profile dictates the relative stability of the reactants and products and, consequently, the position of the equilibrium.

The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for a reaction to occur. For reactions involving this compound, the steric bulk of the cyclobutyl group can significantly influence the activation energy. For instance, in a nucleophilic addition to the α,β-unsaturated system, the approach of the nucleophile can be sterically hindered, leading to a higher activation energy and a slower reaction rate compared to a less substituted analogue.

The use of catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. As an example, a study involving the catalyzed decarboxylation of a bicyclic lactone in polar aprotic solvents found that the extrusion of CO2 was the kinetically relevant step. umn.edu This was determined through a combination of experimental results and DFT computations, which also provided insights into the catalytically active sites. umn.edu

From a thermodynamic standpoint, the stability of the products relative to the reactants determines the feasibility of a reaction. In many transformations, the formation of a more stable, conjugated system or the relief of ring strain can be a strong thermodynamic driving force. For example, isomerization reactions that move the double bond into conjugation with another functional group are often thermodynamically favorable.

The interplay between kinetics and thermodynamics is crucial. A reaction may lead to a kinetically controlled product, which is formed faster but is less stable, or a thermodynamically controlled product, which is more stable but forms more slowly. The reaction conditions, such as temperature, can often be manipulated to favor one product over the other. Lower temperatures typically favor the kinetic product, while higher temperatures allow for the system to reach equilibrium and form the thermodynamic product.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to model the kinetic and thermodynamic aspects of reactions involving complex molecules like this compound. These calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the relative energies of intermediates and products, aiding in the rational design of synthetic routes.

Advanced Spectroscopic Characterization for Structural Elucidation of Ethyl 2 Cyclobutylprop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-cyclobutylprop-2-enoate, a complete NMR analysis, including 1H, 13C, and 2D NMR, would provide a comprehensive map of the atomic framework.

Proton (1H) NMR Spectroscopy for Environment and Connectivity Elucidation

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule, as well as their connectivity to neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group, the vinylic protons, and the protons of the cyclobutyl ring.

The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic pattern indicating a -CH₂CH₃ moiety. The vinylic protons, being on a double bond, would appear as singlets in the downfield region of the spectrum. The protons on the cyclobutyl ring would produce complex multiplets due to their varied chemical environments and spin-spin coupling interactions.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Vinylic (=CH₂)5.5 - 6.2s, s1H, 1H
Ethyl (-OCH₂CH₃)~4.1q2H
Cyclobutyl (-CH-)2.5 - 3.0m1H
Cyclobutyl (-CH₂-)1.7 - 2.4m6H
Ethyl (-OCH₂CH₃)~1.2t3H

s = singlet, t = triplet, q = quartet, m = multiplet. Data are representative and based on analogous structures.

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct peak for each unique carbon atom.

The carbonyl carbon of the ester group would appear significantly downfield, typically in the 165-175 ppm range. The sp² hybridized carbons of the double bond would resonate between 120 and 145 ppm. The carbons of the ethyl group and the cyclobutyl ring would appear in the upfield region of the spectrum. massbank.eu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~167
Vinylic (=C<)~140
Vinylic (=CH₂)~125
Ethyl (-OCH₂)~60
Cyclobutyl (-CH-)~40
Cyclobutyl (-CH₂-)~25
Cyclobutyl (-CH₂-)~18
Ethyl (-CH₃)~14

Data are representative and based on analogous structures. ymdb.caallfordrugs.com

Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular puzzle. nih.gov

A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl and cyclobutyl groups. For example, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the methyl protons.

An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, confirming assignments. For instance, the vinylic proton signals would show correlations to the vinylic carbon signals, and the various cyclobutyl proton multiplets would be matched to their corresponding carbon resonances. nih.gov

Solid-State NMR Applications for Supramolecular Structures

While typically performed in solution, NMR can also be applied to solid samples. Solid-state NMR (ssNMR) can provide valuable information on the conformation and packing of molecules in the crystalline or amorphous solid state. nist.gov For this compound, ssNMR could be used to study its structure if it were, for example, part of a polymer. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, revealing details about intermolecular interactions and molecular dynamics that are averaged out in solution. nist.gov

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural details. For esters like this compound, characteristic fragmentation patterns involve cleavages adjacent to the carbonyl group and within the alkyl substituents.

Upon ionization in the mass spectrometer, the molecule would form a molecular ion [M]⁺•. This ion would then undergo fragmentation. Expected fragmentation pathways include:

Loss of the ethoxy radical (-•OCH₂CH₃) to give an acylium ion.

Loss of an ethylene (B1197577) molecule via McLafferty rearrangement, if sterically possible.

Fragmentation of the cyclobutyl ring, leading to the loss of smaller neutral molecules like ethene.

Table 3: Predicted Key Mass Fragments for this compound

m/z ValueIdentity of Fragment
154[C₉H₁₄O₂]⁺• (Molecular Ion)
125[M - C₂H₅]⁺ (Loss of ethyl group)
109[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
81[C₆H₉]⁺ (Cyclobutyl-containing fragment)
55[C₄H₇]⁺ (Base peak, likely from cyclobutyl fragmentation)

Data are representative and based on general fragmentation patterns of esters.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₁₄O₂, the calculated monoisotopic mass is 154.09938 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass. Predicted m/z values for common adducts can also be calculated and compared to experimental results for further confirmation.

Tandem Mass Spectrometry for Structural Confirmation

Upon electron ionization, the molecule would form a molecular ion, [C9H14O2]+•. Key fragmentation pathways would likely include:

α-cleavage: Scission of the bonds adjacent to the carbonyl group is a common fragmentation for esters. dtic.millibretexts.orgyoutube.com This could result in the loss of the ethoxy radical (•OCH2CH3) to form an acylium ion, or the loss of the ethyl group from the ester.

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen can occur. In this compound, this is less likely to be the primary pathway due to the structure of the ethyl group.

Cyclobutane (B1203170) Ring Fragmentation: The cyclobutane ring can undergo characteristic fragmentation, often leading to the loss of ethene (C2H4) or other small neutral molecules. docbrown.inforesearchgate.net This would result in significant fragment ions that are indicative of the presence of the cyclobutyl moiety.

A plausible fragmentation pattern is detailed in the table below, predicting the major ions that would be observed in an MS/MS experiment.

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Neutral Loss
154Loss of ethoxy radical10945
154Loss of ethene from cyclobutane12628
154Cleavage of the cyclobutyl ring9955
109Loss of CO8128

This table represents predicted fragmentation patterns based on known mass spectrometric behavior of similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgdocbrown.infonumberanalytics.comresearchgate.netacs.orgnist.gov The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of the ester and the unsaturated cyclobutyl system.

The most prominent features would be:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in an α,β-unsaturated ester is expected in the region of 1715-1730 cm⁻¹. numberanalytics.comresearchgate.net

C=C Stretch: The carbon-carbon double bond of the prop-2-enoate moiety will give rise to a medium intensity band around 1630-1640 cm⁻¹.

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the fingerprint region, typically around 1150-1250 cm⁻¹. numberanalytics.com

C-H Stretches: The spectrum will also contain C-H stretching vibrations. The sp² hybridized C-H of the alkene will appear just above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the ethyl and cyclobutyl groups will absorb just below 3000 cm⁻¹. docbrown.info

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation vibrations, although these can be weaker and harder to assign definitively. dtic.milrsc.orgdocbrown.info A band in the region of 900-935 cm⁻¹ has been suggested as characteristic of the cyclobutane ring system. rsc.org

The expected characteristic IR absorption bands for this compound are summarized in the following table.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated ester)Stretch1715-1730Strong
C=C (alkene)Stretch1630-1640Medium
C-O (ester)Stretch1150-1250Strong
=C-H (alkene)Stretch3010-3095Medium
C-H (alkane)Stretch2850-2960Strong
CH₂ (cyclobutane)Deformation~1450Medium
Cyclobutane RingDeformation~900-935Weak-Medium

This table is based on established correlation tables for IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. researchgate.netyoutube.comyoutube.comnih.govrsc.org The chromophore in this compound is the α,β-unsaturated ester system, where the π-electrons of the C=C double bond are in conjugation with the π-electrons of the C=O double bond.

This conjugation leads to a bathochromic (red) shift of the absorption maximum compared to non-conjugated alkenes or carbonyl compounds. Two main electronic transitions are expected:

π → π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated esters, this transition typically occurs in the range of 200-250 nm. rsc.org

n → π* Transition: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This transition is often observed as a shoulder on the more intense π → π* band or may be obscured by it, typically appearing at longer wavelengths (>300 nm). researchgate.net

The position of the λmax can be influenced by the solvent polarity and the substitution on the chromophore. The Woodward-Fieser rules can be used to predict the λmax for the π → π* transition in α,β-unsaturated carbonyl compounds. youtube.comyoutube.com

ChromophoreTransitionPredicted λmax (nm)Molar Absorptivity (ε)
α,β-Unsaturated Esterπ → π~215High (~10,000)
α,β-Unsaturated Estern → π~320Low (~100)

This table provides estimated values based on typical data for α,β-unsaturated esters.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and absolute stereochemistry if a chiral center is present. While this compound is achiral, X-ray crystallography would reveal the preferred conformation of the molecule in the crystal lattice.

Although no specific crystal structure data for this compound has been reported, studies on other cyclobutane derivatives can provide insights into the likely conformation of the cyclobutane ring. researchgate.netresearchgate.netmdpi.comnih.govyoutube.comacs.orgacs.orgmasterorganicchemistry.comscispace.com The cyclobutane ring is not planar and typically adopts a "puckered" or "butterfly" conformation to relieve ring strain. masterorganicchemistry.com The degree of puckering and the orientation of the substituent at the 2-position would be determined by steric and electronic factors within the crystal packing.

The conformation of the α,β-unsaturated ester moiety is generally planar to maximize π-orbital overlap. The crystal structure would clarify the dihedral angle between the plane of the ester group and the cyclobutane ring.

ParameterExpected Value/Observation
Cyclobutane Ring ConformationPuckered (non-planar)
Ester Group ConformationPlanar (s-trans or s-cis)
Intermolecular Interactionsvan der Waals forces, potential C-H···O interactions

This table is based on the general principles of conformational analysis and X-ray crystallography of similar organic molecules.

Integrated Spectroscopic Data Analysis for Comprehensive Structure Determination

The definitive structural elucidation of this compound is achieved through the integration of all available spectroscopic data. nih.govacs.orgnumberanalytics.comscielo.org.zayoutube.com Each technique provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.

The process would involve:

Mass Spectrometry (MS) : Provides the molecular weight and elemental formula (from high-resolution MS), and the fragmentation pattern from MS/MS confirms the presence of the ethyl ester and cyclobutyl groups.

Infrared (IR) Spectroscopy : Confirms the presence of the key functional groups: the α,β-unsaturated ester (C=O, C=C, C-O stretches) and the cyclobutane ring (C-H and ring vibrations).

Ultraviolet-Visible (UV-Vis) Spectroscopy : Confirms the presence of the conjugated π-system of the α,β-unsaturated ester through its characteristic electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (not detailed here but crucial): Would provide detailed information on the carbon and proton framework, including the connectivity of atoms and the relative stereochemistry, through chemical shifts, coupling constants, and 2D correlation experiments.

X-ray Crystallography : If a suitable crystal can be obtained, this technique would provide the ultimate confirmation of the structure, including bond lengths, angles, and the solid-state conformation.

By combining these techniques, a complete and detailed picture of the molecular structure of this compound can be constructed with a high degree of confidence. nih.govnumberanalytics.com

Computational Chemistry Investigations of Ethyl 2 Cyclobutylprop 2 Enoate

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the preferred three-dimensional shapes, or conformations, of a molecule.

Electronic Structure: The electronic properties of Ethyl 2-cyclobutylprop-2-enoate, such as its reactivity, can be described by parameters derived from QM calculations. For instance, the electronic chemical potential and global electrophilicity are key indicators of how a molecule will interact in a chemical reaction. researchgate.net In reactions classified as having a Forward Electron Density Flux (FEDF), electron density moves from the nucleophile to the electrophile. researchgate.net By calculating these electronic parameters, chemists can predict whether this compound will act as an electron donor or acceptor in a given reaction.

Conformational Analysis: Like all molecules with single bonds, this compound can exist in various spatial arrangements due to rotation around its carbon-carbon single bonds. mdpi.com These different arrangements are known as conformations or conformers. QM calculations can determine the relative energies of these conformers. The most stable conformation is the one with the lowest potential energy, often a "staggered" arrangement where bulky groups are farthest apart to minimize steric hindrance. mdpi.comyoutube.com Conversely, "eclipsed" conformations, where groups overlap, are higher in energy and represent transition states between staggered forms. mdpi.com By mapping the potential energy surface as a function of bond rotation (dihedral angles), a detailed understanding of the molecule's flexibility and the populations of its different shapes at a given temperature can be achieved.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates how quantum mechanical calculations could be used to determine the relative stability of different spatial arrangements of the molecule.

ConformerDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)Description
Anti-periplanar180°0.0Most stable conformer, with the cyclobutyl and ester groups positioned opposite each other.
Gauche60°1.2A less stable conformer where the groups are closer together, leading to some steric strain.
Eclipsed4.5Highest energy conformer, representing a rotational barrier between more stable forms.

Note: Data are hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method within the framework of quantum mechanics that is particularly effective for studying the reactivity of medium to large-sized molecules. DFT calculations can map out entire reaction pathways, providing critical information about the energy changes that occur as reactants transform into products. openmedicinalchemistryjournal.comacs.org

These studies involve identifying and calculating the energies of all relevant species along a reaction coordinate, including:

Reactants and Products: The starting and ending points of the chemical transformation.

Intermediates: Stable, but often short-lived, molecules formed during the reaction. openmedicinalchemistryjournal.comacs.org

Transition States: The highest energy point on the pathway between two species (e.g., reactant and intermediate), which determines the activation energy of that step. openmedicinalchemistryjournal.com

By calculating the Gibbs free energies of these structures, researchers can determine the thermodynamic feasibility and kinetic barriers of a proposed reaction. acs.org For this compound, DFT could be used to investigate reactions such as addition to the carbon-carbon double bond or hydrolysis of the ester group. For example, a study on the reaction of 2-methoxyfuran (B1219529) with a similar acrylate (B77674) compound successfully used DFT to distinguish between different postulated mechanisms, ruling one out entirely and identifying multiple zwitterionic intermediates. acs.orgacs.org

Table 2: Hypothetical DFT-Calculated Gibbs Free Energies for a Reaction Pathway This table shows representative energy values for the hydrogenation of the double bond in this compound.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + H₂0.0
Transition State 1H₂ approaching the catalyst-substrate complex+15.2
IntermediateHydrogen atom added to the alpha-carbon-5.7
Transition State 2Second hydrogen transfer+10.8
ProductEthyl 2-cyclobutylpropanoate-28.4

Note: Data are hypothetical and based on principles of DFT-calculated reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior. This is invaluable for understanding dynamic processes, conformational flexibility, and intermolecular interactions. nih.gov

Conformational Analysis: An MD simulation can explore the accessible conformations of this compound in a simulated environment (e.g., in a solvent like water or ethanol) at a specific temperature and pressure. nih.gov By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformers and determine their relative populations, providing a dynamic picture that complements the static energy calculations from QM.

Intermolecular Interactions: MD is particularly powerful for studying how a molecule interacts with its surroundings. For this compound, simulations could model its interaction with solvent molecules, revealing details about solvation shells and hydrogen bonding. nih.gov It can also be used to understand how multiple molecules of the compound might aggregate or interact with other substances in a mixture. nih.govnih.gov This is crucial for predicting physical properties like solubility and for understanding its behavior in complex biological or material systems.

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines a set of common parameters used to set up an MD simulation for a small organic molecule like this compound in a solvent.

ParameterValue/SettingPurpose
Force FieldCHARMM36 / GROMOSA set of parameters that defines the potential energy of the system.
Simulation BoxCubic, 10 Å bufferDefines the simulation volume, with periodic boundary conditions to simulate a larger system.
SolventTIP3P Water ModelExplicitly models the solvent molecules.
Temperature310.15 K (37 °C)Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. nih.gov
Pressure1 atmMaintained using a barostat (e.g., Parrinello-Rahman) for constant pressure simulation.
Time Step2 fsThe interval between successive calculations of forces and positions.
Simulation Length100 nsThe total duration of the simulation, chosen to be long enough to observe the phenomena of interest.
Non-bonded Cutoff12 ÅA distance beyond which direct non-bonded interactions are not calculated to save computational time. nih.gov

Note: These parameters are representative examples based on common practices in MD simulations. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted spectrum to an experimental one can help assign peaks to specific atoms in the molecule. nih.gov For example, computational analysis of ethyl 2-butenoate can distinguish the signals corresponding to the ethyl group protons from those on the alkene backbone. nih.gov

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., a C=O bond stretch, a C-H bend). These frequencies can be plotted to generate a theoretical IR spectrum. This predicted spectrum is invaluable for assigning the absorption bands in an experimental IR spectrum to specific functional groups within this compound, such as the ester carbonyl group (C=O) and the alkene C=C bond.

Table 4: Interactive Table of Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison of spectroscopic data for this compound.

Spectrum TypeFunctional Group / AtomPredicted ValueExperimental Value
¹³C NMR Carbonyl (C=O)166.5 ppm166.2 ppm
Alkene (C=)145.1 ppm144.8 ppm
Alkene (=CH₂)128.9 ppm128.5 ppm
Ester (O-CH₂)60.8 ppm60.5 ppm
¹H NMR Alkene (=CH₂)6.15 ppm, 5.58 ppm6.12 ppm, 5.55 ppm
Ester (O-CH₂)4.18 ppm4.15 ppm
Ester (CH₃)1.28 ppm1.25 ppm
IR Carbonyl (C=O) Stretch1715 cm⁻¹1720 cm⁻¹
Alkene (C=C) Stretch1635 cm⁻¹1638 cm⁻¹

Note: Data are hypothetical, based on typical accuracies of computational predictions for similar molecules. nih.govnih.gov

Modeling of Catalytic Processes Involving the Compound

Computational modeling is a key tool for understanding and improving catalytic reactions. For this compound, a common and important reaction is the catalytic hydrogenation of its carbon-carbon double bond to produce the saturated ester, Ethyl 2-cyclobutylpropanoate.

DFT calculations can be used to model the entire catalytic cycle on the surface of a transition metal catalyst (e.g., Palladium, Platinum, or Rhodium). nih.govrsc.org Such studies can elucidate the detailed mechanism, including:

Adsorption of the reactant onto the catalyst surface.

The step-by-step transfer of hydrogen atoms.

The role of the catalyst in lowering the activation energy barriers. sysrevpharm.org

Desorption of the product from the surface.

By comparing the energy profiles of different potential pathways, researchers can understand factors controlling selectivity and efficiency. For example, computational studies on the hydrogenation of ketones have explained how the structure of the catalyst and substrate leads to high enantioselectivity. sysrevpharm.org Similarly, modeling the hydrogenation of ethene has helped rationalize why hydrogenation is favored over dimerization. rsc.org This knowledge is crucial for designing more effective and selective catalysts for specific transformations. nih.gov

Table 5: Hypothetical Energy Barriers for Steps in a Catalytic Hydrogenation Cycle This table illustrates how DFT can be used to analyze the energetics of a catalytic process involving this compound.

Catalytic StepDescriptionActivation Energy (kcal/mol)
1. Substrate AdsorptionBinding of the alkene to the catalyst surface.2.5
2. H₂ DissociationSplitting of H₂ into two H atoms on the surface.5.0
3. First H TransferMigration of one H atom to the β-carbon of the alkene.12.8
4. Second H TransferMigration of the second H atom to the α-carbon.9.7
5. Product DesorptionRelease of the saturated ester from the surface.4.1

Note: Data are hypothetical and for illustrative purposes, based on principles from computational catalysis studies. rsc.org

In Silico Design and Virtual Screening of this compound Analogs

In silico (computer-based) methods are integral to modern drug discovery and materials science for designing new molecules with enhanced properties. openmedicinalchemistryjournal.comnih.gov If this compound were identified as a hit compound with desirable, but non-optimal, biological activity, these techniques could be used to design and evaluate analogs with improved potency or better physicochemical properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., size, shape, electronic properties) for a set of known molecules, a predictive model can be built. acs.org This model can then be used to estimate the activity of new, unsynthesized analogs of this compound, helping to prioritize the most promising candidates for synthesis. youtube.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. nih.govlongdom.org By analyzing the structure of this compound and other active compounds, a pharmacophore model can be created. This model then serves as a 3D query to rapidly search large databases of virtual compounds, identifying those that match the required spatial arrangement of features.

Molecular Docking and Virtual Screening: Molecular docking is a computational technique that predicts the preferred binding orientation of a molecule (a ligand) to a biological target, such as a protein or enzyme. longdom.org In a virtual screening campaign, vast libraries of compounds are docked into the active site of a target protein. openmedicinalchemistryjournal.comnih.gov The compounds are then scored based on their predicted binding affinity. This process would allow for the rapid evaluation of thousands of virtual analogs of this compound, filtering them down to a manageable number of high-potential candidates for experimental testing. researchgate.netnih.govrsc.org

Table 6: Representative Workflow for Virtual Screening of Analogs

StepMethodDescriptionGoal
1Library DesignCombinatorial enumerationGenerate a virtual library of thousands of chemically plausible analogs by modifying the cyclobutyl and ethyl groups.
2FilteringLipinski's Rule of Five / ADMET PredictionRemove compounds with poor predicted drug-like properties (e.g., poor solubility, potential toxicity). mdpi.com
3Pharmacophore Screening3D Pharmacophore ModelRapidly eliminate analogs that do not possess the key structural features required for activity.
4Molecular DockingHigh-Throughput Virtual Screening (HTVS)Dock the remaining compounds into the target's binding site and perform a rough scoring.
5Refined DockingStandard/Extra Precision (SP/XP) DockingRe-dock the top-scoring hits with more accurate methods to improve binding pose and affinity prediction.
6Hit SelectionVisual Inspection & RescoringManually inspect the binding modes of the top candidates and select a diverse set for synthesis and experimental validation. nih.gov

Applications in Advanced Materials Science and Engineering

Ethyl 2-cyclobutylprop-2-enoate as a Monomer in Polymer Synthesis

The vinyl group in this compound makes it a candidate for radical polymerization, a common method for synthesizing a wide range of polymers. The presence of the cyclobutane (B1203170) ring is of particular interest as it can introduce unique steric and conformational properties to a polymer chain.

Design of Novel Polymeric Architectures

The synthesis of novel polymeric architectures is a cornerstone of modern materials science, enabling the creation of materials with precisely controlled properties. While no specific studies on the homopolymerization of this compound are publicly available, the structure of the monomer suggests its potential for creating polymers with unique characteristics.

The incorporation of the cyclobutyl group into a polyacrylate backbone could lead to polymers with altered thermal and mechanical properties compared to linear alkyl side-chain analogues. For instance, the rigid and bulky nature of the cyclobutane ring could increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal stability.

Furthermore, the cyclobutane ring itself can be a reactive moiety under certain conditions, such as mechanical stress or light, which could be exploited in the design of "smart" polymers. Research on other cyclobutane-containing polymers has shown that the ring can undergo [2+2] cycloreversion, offering a pathway to creating stress-responsive or degradable materials. google.comnih.gov

Table 1: Hypothetical Properties of Poly(this compound)

PropertyHypothetical Value/CharacteristicRationale
Glass Transition Temp. (Tg) Higher than poly(ethyl acrylate)The bulky cyclobutyl group restricts chain mobility.
Mechanical Properties Potentially increased hardness and modulusSteric hindrance from the cyclobutyl group could lead to a more rigid polymer.
Solubility Soluble in common organic solventsThe ester group and alkyl chain would likely ensure solubility.
Stimuli-Responsiveness Potential for mechanochemical or photochemical responseThe cyclobutane ring could be engineered to open under specific stimuli.

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for the homopolymer of this compound has been found.

Tailoring Polymer Properties through Copolymerization

Copolymerization is a versatile strategy to fine-tune the properties of materials. By combining two or more different monomers, the resulting copolymer can exhibit a combination of the properties of the parent homopolymers, or even entirely new characteristics. There is no specific research on the copolymerization of this compound. However, based on its structure, it could be copolymerized with a variety of other vinyl monomers, such as methyl methacrylate, styrene, or other acrylates, using standard free-radical polymerization techniques.

The incorporation of this compound into a copolymer could be used to:

Modify Thermal Properties: The cyclobutyl group could be used to increase the Tg of a copolymer, enhancing its operating temperature range.

Control Mechanical Properties: The rigid cyclobutane unit could be used to increase the hardness and stiffness of a material.

Introduce Functionality: If the cyclobutane ring can be opened, it could serve as a latent reactive site for crosslinking or other post-polymerization modifications.

Table 2: Potential Comonomers for this compound and Their Effects

ComonomerPotential Effect on Copolymer PropertiesPotential Application Area
Methyl Methacrylate Increased Tg, hardness, and optical clarity.Rigid, transparent plastics.
Butyl Acrylate (B77674) Increased flexibility and lower Tg.Adhesives and elastomers.
Styrene Increased refractive index and stiffness.Optical polymers and engineering plastics.
Acrylic Acid Introduction of hydrophilicity and potential for pH-responsiveness.Hydrogels and smart coatings.

Note: This table presents potential outcomes based on general polymer chemistry principles, as no specific studies on the copolymerization of this compound are available.

Integration of this compound into Nanomaterials

The unique properties of nanomaterials are heavily dependent on their composition and structure. The incorporation of functional monomers like this compound could offer new avenues for creating advanced nanomaterials.

Organic Nanostructures and Self-Assembly

The self-assembly of block copolymers into ordered nanostructures is a powerful bottom-up approach for fabricating functional nanomaterials. While there is no research on the self-assembly of polymers containing this compound, one can hypothesize its potential role. A block copolymer containing a poly(this compound) segment could exhibit unique self-assembly behavior due to the specific volume and interactions of the cyclobutyl group.

For instance, the rigidity and shape of the cyclobutyl moiety could influence the packing of polymer chains in the self-assembled nanostructures, potentially leading to the formation of non-conventional morphologies.

Functional Nanocomposites

Functional nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve synergistic properties. A polymer derived from this compound could serve as a matrix for various nanoparticles. The cyclobutyl group might enhance the interaction between the polymer and certain nanofillers, leading to improved dispersion and mechanical properties of the composite.

Role in Organic Electronics and Optoelectronic Devices

The development of new materials is crucial for advancing the field of organic electronics. While no literature directly links this compound to organic electronics, polymers with specific functionalities can play important roles as dielectrics, binders, or charge-transporting layers.

Polymers with low dielectric constants are desirable for insulating layers in transistors and circuits. The introduction of the aliphatic cyclobutane ring could potentially lower the dielectric constant of a polyacrylate, making it a candidate for such applications. However, extensive research would be needed to verify this and to assess other critical properties like charge trapping and breakdown voltage.

Organic Semiconductors and Conductors

The field of organic electronics is continually seeking new materials with tunable electronic properties for applications in flexible displays, printable circuits, and more. Organic semiconductors are the cornerstone of these technologies, and their performance is intimately linked to their molecular structure.

Polymers incorporating cyclobutane rings have been investigated for their role in charge transport. For instance, studies on polyimines containing trans-1,2-bis-9-carbazolylcyclobutane have explored how the cyclobutane unit affects the electronic properties of the polymer backbone. acs.org The introduction of a non-conjugated, rigid aliphatic group like cyclobutane can influence the packing of polymer chains, which in turn affects charge mobility.

Table 1: Hypothetical Charge Transport Properties of a Polymer Derived from this compound

PropertyHypothetical ValuePotential Influence of Cyclobutyl Group
Hole Mobility (cm²/Vs)10⁻⁴ - 10⁻²May be influenced by polymer chain packing and reduction of aggregation-induced charge traps.
Electron Mobility (cm²/Vs)10⁻⁵ - 10⁻³The electron-withdrawing nature of the ester group combined with the steric effects of the cyclobutyl ring could affect electron transport.
On/Off Ratio> 10⁵The insulating nature of the pendant groups could contribute to a low off-current.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for related organic semiconductors. Specific experimental data for poly(this compound) is not currently available in published literature.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, the efficiency and color of light emission are determined by the properties of the emissive layer and surrounding charge-transport layers. Similarly, in OPVs, the efficiency of converting light into electricity depends on the morphology and electronic properties of the donor and acceptor materials.

The incorporation of cyclobutane-containing materials in OLEDs is an area of active research. google.comrsc.org The rigid and bulky nature of the cyclobutyl group can be used to control the intermolecular interactions between polymer chains, which can suppress non-radiative decay pathways and enhance luminescence efficiency. In a polymer of this compound, the pendant cyclobutyl groups could serve as "host" material components, isolating emissive guest molecules and improving the performance of phosphorescent OLEDs.

In the context of OPVs, the morphology of the bulk heterojunction (BHJ) is critical for efficient charge separation and transport. rsc.org The use of polymers with bulky side chains can influence the domain sizes and interfacial area in the BHJ. A polymer derived from this compound could potentially be used as a donor or acceptor component, or as an additive to control the BHJ morphology. The cyclobutyl group's influence on solubility and interchain packing could be a valuable tool for optimizing the nanostructure of the active layer.

Table 2: Potential Roles of Poly(this compound) in OLEDs and OPVs

DevicePotential RoleAnticipated Benefit
OLED Host material in the emissive layerImproved film morphology, reduced aggregation- quenching, and enhanced device efficiency.
OLED Component of a charge-blocking layerThe insulating nature of the cyclobutyl groups could aid in confining charge carriers and excitons within the emissive layer.
OPV Additive to control bulk heterojunction morphologyTailoring of domain sizes and optimization of the donor-acceptor interface for improved charge separation.
OPV Component of the donor or acceptor materialModification of electronic energy levels and influence on the open-circuit voltage and short-circuit current.

Disclaimer: This table presents potential applications based on the known principles of OLED and OPV device physics and the anticipated properties of a polymer containing cyclobutyl groups. Specific performance data is not available.

Development of Sensors and Actuators Utilizing the Compound

The unique reactivity of the cyclobutane ring under mechanical stress makes it a prime candidate for the development of mechanochemical sensors and actuators. The [2+2] cycloreversion of cyclobutane mechanophores is a well-documented phenomenon that can be harnessed to create materials that respond to external forces. nih.gov

Polymers containing cyclobutane units in their backbone or as cross-linkers have been shown to exhibit changes in their optical or chemical properties upon the application of stress. rsc.org For instance, the breaking of cyclobutane rings can lead to the formation of new chemical species that are fluorescent, allowing for the visual detection of material fatigue or damage.

A polymer of this compound could potentially be designed to function as a stress-responsive material. While the cyclobutane is in a pendant group, sufficient mechanical force could still induce a [2+2] cycloreversion, especially at the polymer's surface. This could be utilized in coatings that change color or fluoresce to indicate scratching or impact.

Furthermore, electric field-sensitive polymers, which can act as actuators, often contain ionizable groups. nih.gov While this compound itself is not ionizable, it could be copolymerized with monomers that are, with the cyclobutyl groups serving to modulate the mechanical properties and response of the resulting actuator.

Biomimetic Materials and Smart Polymers Derived from the Compound

Biomimetic materials seek to replicate the unique properties and functionalities found in nature. Smart polymers, which respond to external stimuli such as temperature, pH, or light, are a key component of many biomimetic systems. researchgate.netnih.gov

The incorporation of cyclobutane moieties can impart specific properties to polymers that are relevant for biomimetic applications. For example, the rigidity and defined stereochemistry of cyclobutane-containing building blocks can be used to create polymers with specific shapes and recognition capabilities, mimicking biological molecules. und.edu

A polymer derived from this compound could be explored for applications in areas like drug delivery. The cyclobutyl group could influence the hydrophobicity and encapsulation properties of nanoparticles made from the polymer. Furthermore, the potential for the cyclobutane ring to undergo reactions could be harnessed for triggered release mechanisms. Smart polymers that respond to multiple stimuli are of particular interest, and the cyclobutyl group could add a mechanical or thermal response to a multi-stimuli-responsive system. nih.gov

Sustainable Materials Development from this compound

The development of sustainable materials is a critical goal in modern polymer chemistry. This includes the use of renewable feedstocks and the design of polymers that are recyclable or biodegradable. While the direct synthesis of this compound from renewable resources is an area for future research, the properties of cyclobutane-containing polymers align with some sustainability goals.

For instance, polyesters based on cyclobutane diols are being investigated as alternatives to bisphenol A (BPA)-based polycarbonates, offering high performance without the associated health concerns. und.edu Polymers derived from this compound could also offer high thermal and mechanical stability, potentially leading to more durable products with longer lifespans.

Furthermore, the [2+2] photocycloaddition used to form some cyclobutane-containing polymers is a reversible process. acs.org This raises the possibility of developing recyclable polymer systems based on the cleavage and reformation of the cyclobutane ring. If a polymer of this compound could be depolymerized back to its monomer or oligomers through a controlled process, it would represent a significant step towards a circular material economy.

Derivatization Strategies for Enhancing Analytical Performance and Structural Diversity

Chemical Derivatization for Chromatographic Analysis Enhancement

Chemical derivatization is a key strategy for modifying a molecule's chemical properties to improve its performance in chromatographic analyses. For Ethyl 2-cyclobutylprop-2-enoate, this can address limitations in volatility, thermal stability, and detectability.

Volatility and Thermal Stability Modification for Gas Chromatography (GC)

For a compound to be successfully analyzed by gas chromatography (GC), it must be both volatile and thermally stable. Derivatization can enhance these properties for this compound, leading to better analytical results. gcms.czsigmaaldrich.com A primary reason for derivatizing compounds like fatty acids to their ester forms (like fatty acid methyl esters or FAMEs) is to reduce the polarity that causes adsorption issues during analysis. sigmaaldrich.com

Common derivatization methods for this purpose include:

Esterification and Transesterification: These are widely used alkylation techniques that produce stable derivatives for GC analysis. gcms.cz The process involves the reaction of an acid with an alcohol, often with a catalyst like hydrogen chloride, to form an ester. gcms.cz Transesterification involves exchanging the alcohol part of an ester with another alcohol. gcms.cz For instance, converting the ethyl ester of our compound of interest to a methyl ester can increase its volatility.

Silylation: This process replaces active hydrogen with a silyl (B83357) group, which reduces the compound's polarity and decreases hydrogen bonding. gcms.cz

Chromophore and Fluorophore Tagging for Liquid Chromatography (LC) Detection

In liquid chromatography (LC), especially when using UV-Vis or fluorescence detectors, derivatization is crucial if the analyte, like this compound, lacks a strong light-absorbing group (chromophore). veeprho.comwiley.com

Strategies to improve LC detection include:

UV Tagging: A UV-active derivatizing agent can be used to introduce a chromophore into the molecule, making it detectable by a UV-Visible detector. veeprho.com However, this "UV tagging" can have drawbacks and is not always a popular choice. chromforum.org An alternative is indirect UV detection, where a UV-absorbing substance is added to the mobile phase, and the analyte is detected as a negative peak. chromforum.org

Fluorescence Tagging: For higher sensitivity, a fluorescent tag can be attached. nih.gov This often involves hydrolyzing the ester to its corresponding carboxylic acid, which is then reacted with a fluorescent labeling reagent.

Derivatization StrategyAnalytical TechniquePurposeExample Reagent
TransesterificationGCIncrease volatilityMethanol with acid/base catalyst
SilylationGCIncrease volatility and thermal stabilitySilylating agents
UV TaggingLCIntroduce a UV-absorbing groupChromophoric derivatizing agent
Fluorescence TaggingLCIntroduce a fluorescent group for high sensitivityFluorescent labeling reagent

Electrophoretic Mobility Modification for Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) separates compounds based on their movement in an electric field. libretexts.orgyoutube.com Neutral molecules like this compound are challenging to separate using this method. libretexts.orgnih.gov To analyze them with CE, a charge must be introduced. nih.gov

This is typically done by hydrolyzing the ester to its carboxylic acid form. At the right pH, this acid becomes a negatively charged ion that can be separated by CE. For separating neutral compounds, a modified technique called Micellar Electrokinetic Chromatography (MEKC) can be used, where surfactants are added to the buffer solution to form micelles that aid in separation. libretexts.org

Strategies for Diversifying Functional Groups on this compound

The structure of this compound provides opportunities for chemical modifications at both the ester and alkene sites, allowing for the creation of a wide range of new compounds.

Controlled Functionalization of the Ester Group

The ester group is a versatile starting point for various chemical reactions:

Hydrolysis: The ester can be broken down into a carboxylic acid and an alcohol. masterorganicchemistry.com This reaction is fundamental in the degradation of methacrylate-based polymers, where the hydrolysis of internal ester bonds can weaken the material. nih.gov For acrylates and methacrylates, this process typically yields acrylic or methacrylic acid and an alcohol. nih.gov

Amidation: Reacting the ester with an amine can produce an amide. This reaction is the reverse of amide hydrolysis, which is generally a difficult process requiring heat and acid. masterorganicchemistry.com

Transesterification: This process allows for the exchange of the ethyl group with other alcohol groups, creating a variety of different esters. acs.org This is a valuable technique for post-functionalizing polymers. acs.org

Selective Transformations of the Alkene Moiety

The carbon-carbon double bond (alkene) in this compound is another key site for chemical reactions:

Reduction: The double bond in α,β-unsaturated esters can be selectively reduced. mdpi.comtandfonline.comacs.org For example, sodium borohydride (B1222165) with bismuth chloride can selectively reduce the carbon-carbon double bond. tandfonline.com

Diels-Alder Reaction: This reaction involves a conjugated diene reacting with a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction is faster when the dienophile has electron-withdrawing groups, such as an ester. masterorganicchemistry.comlibretexts.org

Michael Addition: This is the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comchemistrysteps.comlibretexts.org Common nucleophiles include enolates, amines, and thiols. masterorganicchemistry.com The thia-Michael addition, involving a thiol, is widely used in industry. encyclopedia.pub

TransformationFunctional GroupReaction TypePotential Product
HydrolysisEsterCleavageCarboxylic acid and ethanol
AmidationEsterSubstitutionAmide
TransesterificationEsterSubstitutionDifferent ester
ReductionAlkeneAdditionSaturated ester
Diels-AlderAlkeneCycloadditionCyclohexene derivative
Michael AdditionAlkeneConjugate AdditionFunctionalized propanoate

Modification of the Cyclobutyl Ring

The cyclobutyl ring within this compound is a key structural feature that offers opportunities for targeted chemical modification. While the four-membered ring is relatively stable, it can undergo specific reactions, particularly under thermal or photochemical stimuli, to introduce new functionalities or alter the polymer backbone if used as a monomer.

One significant modification strategy is the thermal cleavage of the cyclobutane (B1203170) ring. Research on other cyclobutane-containing structures within polymeric frameworks has shown that heating can induce a ring-opening reaction. researchgate.net For instance, in studies involving coordination polymers, cyclobutane rings formed via [2+2] photocycloaddition were successfully cleaved upon heating to regenerate C=C double bonds. researchgate.net This process, often occurring in a single-crystal-to-single-crystal manner, suggests that a polymer derived from this compound could potentially be modified post-polymerization. Such a thermal treatment could introduce vinyl groups along the polymer chain, fundamentally altering its physical and chemical properties.

Another approach involves the functionalization of the cyclobutyl ring itself, although this is generally more challenging without activating groups present on the ring. Strategies could be envisioned that involve radical-based reactions or metal-catalyzed C-H activation, though these would require specific conditions and catalysts. The primary advantage of modifying the cyclobutyl ring is the ability to tailor the properties of the resulting molecule or polymer, such as its thermal stability, solubility, and mechanical characteristics.

Table 1: Potential Modification Strategies for the Cyclobutyl Ring

Strategy Reaction Type Potential Outcome Key Conditions Reference
Thermal CleavageRetro-[2+2] CycloadditionFormation of vinyl groupsHigh Temperature (e.g., 200 °C) researchgate.net
Photochemical RearrangementIsomerizationStructural Isomers of the RingUV Irradiation researchgate.net
Radical HalogenationC-H FunctionalizationIntroduction of Halogen AtomsRadical Initiator, Halogen SourceGeneral Chemistry Principle

Chiral Derivatization for Enantiomeric Separation and Analysis

This compound possesses a chiral center at the carbon atom of the cyclobutyl ring attached to the propenoate group. The separation and analysis of its enantiomers are crucial for understanding its stereospecific properties and applications. The indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful method for this purpose. researchgate.netchiralpedia.com These resulting diastereomers have different physicochemical properties and can be separated using standard achiral chromatography techniques like HPLC. researchgate.net

The success of this method relies on several factors: the availability of an enantiomerically pure CDA, the presence of a suitable functional group on the analyte for the reaction, and the stability of both the analyte and the CDA during the derivatization process to prevent racemization. chiralpedia.com For this compound, derivatization would typically be performed after hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-cyclobutylpropenoic acid. This acid can then be reacted with a variety of amine- or alcohol-containing CDAs.

Alternatively, the ester could be reduced to an alcohol, which can then be derivatized. The choice of CDA is critical for achieving good separation and sensitive detection. Fluorescent CDAs are particularly useful as they allow for the detection of trace amounts of the analyte. nih.gov For example, reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol have been used successfully for the separation of chiral fatty acids, demonstrating the potential for similar applications with derivatives of this compound. nih.gov

Table 2: Selected Chiral Derivatizing Agents (CDAs) for Analysis of Chiral Acids/Alcohols

Chiral Derivatizing Agent (CDA) Reactive Group on Analyte Resulting Linkage Typical Analytical Method Reference
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)Amine (after conversion from acid)AmideRP-HPLC researchgate.net
(+)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN)Hydroxy, AminoEster, AmideLC-MS nih.gov
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP)Carboxylic AcidAmideLC-MS nih.gov
(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanolCarboxylic AcidEsterFluorescence HPLC nih.gov

Controlled Release and Encapsulation Applications of Derivatized Forms

Acrylate (B77674) polymers are widely recognized for their utility in creating systems for controlled release and encapsulation due to their biocompatibility, tunable properties, and ease of preparation. nih.govmdpi.comresearchgate.net this compound, as an acrylate monomer, can be polymerized or copolymerized to form materials for these advanced applications. The resulting polymers can be designed to form matrices or shells that encapsulate active substances, releasing them in a controlled manner. nih.goviipseries.org

The derivatization of this compound, either by modifying the cyclobutyl ring or by copolymerizing it with other functional monomers, allows for the fine-tuning of the polymer's properties. For example, the bulky and hydrophobic nature of the cyclobutyl group can influence the encapsulation efficiency and the release kinetics of the encapsulated material. mdpi.com By creating copolymers with both hydrophobic (from this compound) and hydrophilic segments, amphiphilic polymers can be synthesized. These are capable of self-assembling into nanoparticles or micelles, which are effective carriers for drug delivery. nih.gov

The mechanism of release can be controlled by the polymer's design. In non-biodegradable systems, release is governed by diffusion through the polymer matrix. In biodegradable systems, the release occurs as the polymer matrix erodes or degrades. iipseries.orgnih.gov The incorporation of cleavable linkers or the modification of the cyclobutyl ring to be susceptible to cleavage researchgate.net could provide additional mechanisms for triggered release. For instance, polyacrylate-based microcapsules have been developed that demonstrate either slow or fast release profiles depending on the specific monomers used in their composition. mdpi.com This highlights the versatility of using monomers like this compound to create tailor-made controlled-release systems.

Table 3: Influence of Acrylate Monomer Structure on Encapsulation Properties

Monomer Key Structural Feature Effect on Polymer Impact on Encapsulation/Release Reference
Methyl Methacrylate (MMA)Small ester groupForms rigid polymersCan provide good barrier properties for slower release. mdpi.com
Butyl Methacrylate (BUMA)Flexible butyl chainIncreased hydrophobicity, lower glass transition temp.Leads to more permeable shells, can be tuned for slow or fast release. mdpi.com
This compound (Hypothetical) Bulky, rigid cyclobutyl group Increased steric hindrance and hydrophobicity Potentially high encapsulation efficiency for hydrophobic cores; may retard release rate due to matrix rigidity. Inference
Poly(ethylene glycol) AcrylatesHydrophilic PEG chainsIncreased water solubilityUsed to create hydrogels for release of hydrophilic drugs; can prevent protein adhesion. nih.gov

Future Directions and Outlook in Ethyl 2 Cyclobutylprop 2 Enoate Research

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of Ethyl 2-cyclobutylprop-2-enoate, while achievable through established methods, stands to benefit significantly from modern synthetic innovations that promise higher efficiency, selectivity, and access to novel derivatives.

Future research could pivot towards chemo-enzymatic pathways. For instance, lipase-mediated reactions, which have been successfully employed for the synthesis of other chiral esters and epoxides, could offer a route to enantiopure versions of the molecule. mdpi.com This approach would be invaluable for applications where chirality is a critical determinant of performance, such as in specialized polymers or bioactive agents.

Another promising frontier is the application of advanced catalytic systems. Photoredox catalysis, for example, has enabled novel cycloaddition reactions for electron-withdrawing alkenes like acrylates. acs.org Investigating photoredox-mediated transformations of this compound could unlock new reaction pathways, potentially leading to complex molecular architectures that are inaccessible through traditional thermal methods. Similarly, exploring catalysts like chiral ruthenium complexes, which have proven effective in the asymmetric cyclopropanation of related allylic derivatives, could be adapted for this system. researchgate.net

Table 1: Potential Advanced Synthetic Methodologies

Methodology Potential Catalyst/System Anticipated Advantages
Asymmetric Hydrogenation Chiral Rhodium or Iridium Complexes Access to enantiomerically enriched ethyl 2-cyclobutylpropanoate
Chemo-enzymatic Synthesis Immobilized Lipases High enantioselectivity, mild reaction conditions, improved sustainability
Photoredox Catalysis Iridium or Ruthenium-based Photosensitizers Novel cycloaddition and functionalization reactions under visible light

Emerging Mechanistic Insights and Reactivity Paradigms

The reactivity of this compound is dominated by the interplay between the electron-deficient alkene of the acrylate (B77674) group and the strained four-membered cyclobutyl ring. Future research should aim to unravel the nuances of this relationship.

Computational studies, particularly using Molecular Electron Density Theory (MEDT), could provide profound insights. Such studies have been used to revise the postulated mechanisms of reactions involving similar nitro- and phenyl-substituted ethyl prop-2-enoates, revealing complex pathways involving zwitterionic intermediates instead of simple concerted cycloadditions. mdpi.com Applying these computational tools to the reactions of this compound could predict its behavior in Diels-Alder or Michael addition reactions, guiding experimental design.

The cyclobutyl group itself introduces unique reactivity. Its strained nature can influence the stereochemical outcome of reactions at the adjacent acrylate center. Future studies could explore how the puckered conformation of the cyclobutane (B1203170) ring directs the approach of reagents, potentially leading to highly diastereoselective transformations. The development of radical buffer systems, which maintain a controlled concentration of radical species, could also be explored to manage polymerization and side reactions during radical additions, a known challenge for acrylate systems. acs.org

Frontiers in Spectroscopic and Computational Characterization

While standard spectroscopic techniques (NMR, IR) can confirm the structure of this compound, a deeper understanding of its electronic properties and behavior in complex systems requires more advanced characterization.

Future research should leverage a combination of high-resolution spectroscopy and computational modeling. Density Functional Theory (DFT) calculations can be employed to predict vibrational frequencies for IR spectroscopy and chemical shifts for NMR, corroborating experimental data. mdpi.com More importantly, DFT can be used to calculate frontier molecular orbitals (HOMO-LUMO), providing a quantitative measure of the molecule's reactivity and electronic properties. mdpi.com

Advanced surface-sensitive techniques, such as X-ray Photoelectron Spectroscopy (XPS), could be pivotal, especially when studying polymers derived from this monomer. XPS provides detailed information on the elemental composition and chemical bonding environments at a material's surface, which is critical for applications in coatings and adhesives. mdpi.comnih.gov

Table 2: Predicted and Advanced Characterization Data

Parameter Technique / Method Predicted Value / Potential Insight Reference
Molecular Formula - C₉H₁₄O₂ nih.gov
Monoisotopic Mass Mass Spectrometry 154.09938 Da uni.lu
Predicted XlogP Computational 2.5 uni.lu
Predicted Collision Cross Section ([M+H]⁺) Ion Mobility-Mass Spectrometry 134.0 Ų uni.lu
C(1s) Binding Energies X-ray Photoelectron Spectroscopy (XPS) Determination of C-C, C-H, C-O, and C=O environments in derived polymers. mdpi.com

Novel Applications in Interdisciplinary Scientific Fields

The unique structural features of this compound position it as a candidate for specialized applications beyond generic polyacrylates.

In medicinal chemistry, the cyclobutane ring is increasingly valued as a bioisostere for larger or more flexible groups. It can enhance metabolic stability, improve binding affinity by inducing conformational restriction, and increase the three-dimensional character of a molecule, a desirable trait for drug candidates. nih.gov Future research could explore the incorporation of the this compound moiety into larger molecules to synthesize novel therapeutic agents where these properties are advantageous.

In materials science, this monomer could be used to create specialty polymers with tailored properties. The cyclobutyl group can increase the glass transition temperature (Tg) of acrylic polymers, leading to harder and more durable materials. rsc.org Its incorporation into copolymers for coatings, adhesives, or optical resins could impart unique thermal and mechanical properties. arkema.com The development of smart materials, such as self-healing acrylics, could also be an area of investigation, though the presence of the double bond presents a challenge. researchgate.net

Table 3: Potential Interdisciplinary Applications

Field Proposed Application Rationale
Medicinal Chemistry Scaffold for Drug Discovery Cyclobutane ring can increase metabolic stability and provide conformational rigidity. nih.gov
Polymer Science High-Tg Monomer for Coatings The rigid cyclobutyl group can enhance the hardness and thermal properties of acrylic resins. rsc.org
Advanced Materials Synthesis of Crosslinking Co-agents The acrylate functionality allows for polymerization, creating networked materials with enhanced durability. arkema.com

Sustainability and Scalability in Future Research Endeavors

Aligning the production of this compound with modern principles of green chemistry is a critical future direction. Research should focus on both the feedstock origins and the efficiency of the synthetic process.

A key goal is the development of synthetic routes from bio-based, renewable resources. rsc.org While the ethyl group can be derived from bio-ethanol, sourcing the cyclobutyl and prop-2-enoate fragments from biomass, such as lignocellulose, presents a more significant challenge and a compelling research objective. researchgate.net This aligns with the broader industrial trend of moving away from petrochemical feedstocks for monomer production. rsc.orgresearchgate.net

Improving the scalability of the synthesis is equally important. This involves replacing hazardous reagents with more innocuous alternatives, minimizing chromatographic purification steps, and designing processes suitable for large-scale continuous flow reactors. researchgate.net Research into solid-supported catalysts or enzymatic processes could significantly enhance the sustainability and economic viability of production, reducing solvent waste and energy consumption. The ultimate aim is to develop a manufacturing process that is not only high-yielding but also environmentally responsible, aligning with goals for responsible consumption and production. rsc.org

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Ethyl 2-cyclobutylprop-2-enoate?

Methodological Answer:
The synthesis of this compound typically involves cyclobutane ring formation followed by esterification. Key steps include:

  • Cyclobutane Synthesis : Use [2+2] photocycloaddition or strain-driven ring closure under controlled thermal conditions. Catalysts like Lewis acids (e.g., BF₃·OEt₂) can enhance regioselectivity .
  • Esterification : React the cyclobutylprop-2-enoic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) for mild conditions .
  • Characterization : Validate purity via HPLC (≥95%) and confirm structure using ¹H/¹³C NMR (e.g., cyclobutyl proton signals at δ 1.5–2.5 ppm) and FT-IR (ester C=O stretch ~1740 cm⁻¹). For crystallinity assessment, employ single-crystal X-ray diffraction (SHELX suite for refinement) .

Basic: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:
X-ray crystallography is critical for confirming bond angles, torsional strain in the cyclobutane ring, and ester conformation:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution : SHELXD for phase determination and SHELXL for refinement, ensuring R-factor < 5% .
  • Analysis : Compare cyclobutane ring puckering (e.g., "butterfly" vs. "chair" distortion) with computational models (DFT). Software like ORTEP-3 generates publication-quality thermal ellipsoid plots .

Advanced: What mechanistic insights explain the stereochemical outcomes of this compound in Diels-Alder reactions?

Methodological Answer:
The compound’s strained cyclobutane ring and electron-deficient enoate moiety influence reactivity:

  • Regioselectivity : Cyclobutane’s angle strain (~90° vs. ideal 109.5°) increases electron-withdrawing effects, favoring inverse-electron-demand Diels-Alder reactions.
  • Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) to direct endo/exo selectivity. Monitor via 2D NMR (NOESY for spatial proximity) .
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to track reaction rates under varying temperatures (Eyring analysis for Δ‡H and Δ‡S) .

Advanced: How do hydrogen-bonding networks in crystalline this compound derivatives affect their supramolecular assembly?

Methodological Answer:
Graph-set analysis (as per Etter’s rules) identifies recurring H-bond motifs:

  • Motif Identification : C=O···H–N or C=O···H–O interactions dominate. Use Mercury software to quantify bond distances (typically 2.8–3.0 Å) and angles (~150°) .
  • Impact on Packing : Anti-parallel β-sheets or helical chains enhance thermal stability (TGA/DSC data). Compare with polymorph screening (solvent-drop grinding) to assess packing variability .

Advanced: What computational strategies validate the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO). Correlate with experimental UV-Vis λmax .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on conformational flexibility using GROMACS.
  • Docking Studies : Screen for bioactivity (e.g., enzyme inhibition) via AutoDock Vina, targeting cyclobutane’s steric bulk as a pharmacophore .

Advanced: How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., –80°C to 25°C) to freeze rotational barriers or keto-enol equilibria .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and rule out adducts.
  • X-ray vs. Computational Comparison : Overlay experimental (X-ray) and DFT-optimized structures to identify discrepancies in bond lengths (>0.05 Å suggests errors) .

Safety & Compliance : Always handle this compound under inert atmospheres (N₂/Ar) due to air-sensitive enoate groups. Use PPE (gloves, goggles) per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.